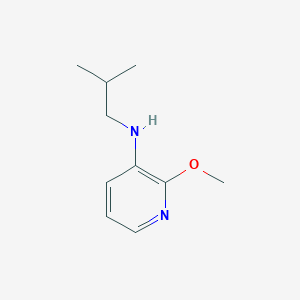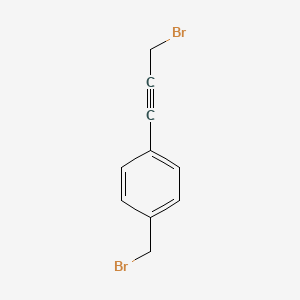![molecular formula C15H13ClO3 B13251727 4-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid CAS No. 861433-84-3](/img/structure/B13251727.png)
4-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid is an organic compound that belongs to the class of phenoxybenzoic acids It is characterized by the presence of a chlorinated phenoxy group attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid typically involves the reaction of 2-chloro-5-methylphenol with benzyl chloride in the presence of a base to form the intermediate 2-chloro-5-methylphenoxybenzyl chloride. This intermediate is then subjected to a nucleophilic substitution reaction with sodium benzoate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo nucleophilic aromatic substitution reactions, especially at the chlorinated position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Substituted phenoxybenzoic acids
Scientific Research Applications
4-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylbenzoic acid
- 4-(Chloromethyl)benzoic acid
- Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester
Uniqueness
4-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid is unique due to its specific structural features, such as the presence of both a chlorinated phenoxy group and a benzoic acid moiety. This combination imparts distinct chemical and physical properties, making it suitable for various specialized applications .
Properties
CAS No. |
861433-84-3 |
|---|---|
Molecular Formula |
C15H13ClO3 |
Molecular Weight |
276.71 g/mol |
IUPAC Name |
4-[(2-chloro-5-methylphenoxy)methyl]benzoic acid |
InChI |
InChI=1S/C15H13ClO3/c1-10-2-7-13(16)14(8-10)19-9-11-3-5-12(6-4-11)15(17)18/h2-8H,9H2,1H3,(H,17,18) |
InChI Key |
RQARZIDRPUAEMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(2,3-Dimethylphenyl)methyl]amino}butan-2-ol](/img/structure/B13251647.png)
![2-[4-(Dimethylsulfamoyl)-2-ethyl-1H-imidazol-1-yl]acetic acid](/img/structure/B13251653.png)
![N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine](/img/structure/B13251659.png)
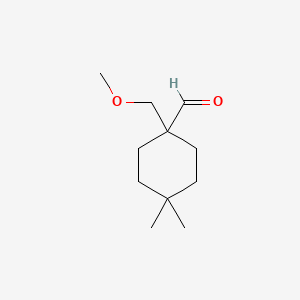

![2-[(Heptan-3-yl)amino]-N,N-dimethylacetamide](/img/structure/B13251671.png)

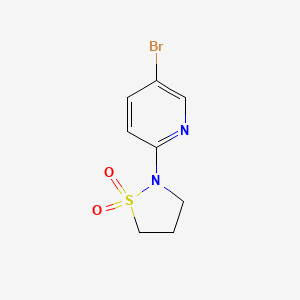
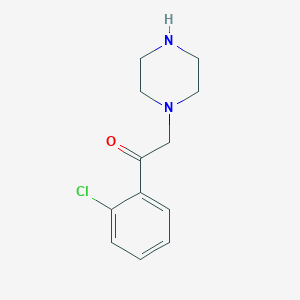

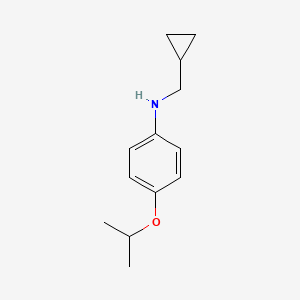
amine](/img/structure/B13251716.png)
